molecular formula C43H35NO5 B3231967 L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)- CAS No. 133180-02-6

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-

Cat. No. B3231967
CAS RN: 133180-02-6
M. Wt: 645.7 g/mol
InChI Key: HNJXYCFXVDHYKW-FAIXQHPJSA-N
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Description

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-, commonly known as Fmoc-L-tyrosine, is a derivative of the amino acid tyrosine. It is widely used in the field of biochemistry and biotechnology as a building block for peptides and proteins. Fmoc-L-tyrosine is a white powder that is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Mechanism of Action

Fmoc-L-tyrosine is an amino acid derivative that can be incorporated into peptides and proteins by solid-phase peptide synthesis (SPPS). The Fmoc group is removed by treatment with a base such as piperidine, which exposes the amino group for coupling with the next amino acid in the sequence. The Trt group is removed by treatment with a reagent such as trifluoroacetic acid (TFA) to expose the free tyrosine residue.
Biochemical and Physiological Effects:
Fmoc-L-tyrosine itself does not have any biochemical or physiological effects as it is a synthetic molecule. However, peptides and proteins containing Fmoc-L-tyrosine residues may exhibit specific biochemical and physiological effects depending on their sequence and structure. For example, peptides containing tyrosine residues can act as inhibitors of enzymes such as protein tyrosine phosphatases and tyrosine kinases.

Advantages and Limitations for Lab Experiments

Fmoc-L-tyrosine is a commonly used building block for the synthesis of peptides and proteins by SPPS. It has several advantages such as good solubility in organic solvents, high purity, and stability during the synthesis process. However, it also has some limitations such as the need for specialized equipment and expertise for SPPS, and the potential for side reactions during the synthesis process.

Future Directions

For the use of Fmoc-L-tyrosine include the development of new synthesis methods and the use of Fmoc-L-tyrosine in the synthesis of novel materials and peptides for therapeutic applications.

Scientific Research Applications

Fmoc-L-tyrosine is widely used in the synthesis of peptides and proteins for various applications such as drug discovery, biotechnology, and materials science. It is an important building block for the synthesis of peptides with tyrosine residues, which play a crucial role in protein-protein interactions and enzymatic reactions. Fmoc-L-tyrosine is also used in the synthesis of fluorescently labeled peptides for imaging studies.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-trityloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H35NO5/c45-41(46)40(44-42(47)48-29-39-37-22-12-10-20-35(37)36-21-11-13-23-38(36)39)28-30-24-26-34(27-25-30)49-43(31-14-4-1-5-15-31,32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-27,39-40H,28-29H2,(H,44,47)(H,45,46)/t40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJXYCFXVDHYKW-FAIXQHPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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